Cas no 79-19-6 (aminothiourea)

Aminothiourea, also known as thiosemicarbazide, is a versatile organic compound with the molecular formula CH₅N₃S. It serves as a key intermediate in the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals. The compound features both amino and thiourea functional groups, enabling its use in coordination chemistry as a ligand for metal ions. Its reactivity makes it valuable in the preparation of thiadiazoles and other sulfur-containing derivatives. Aminothiourea is also employed in analytical chemistry for the detection of metal ions due to its selective chelating properties. The compound exhibits stability under standard conditions, ensuring consistent performance in synthetic and industrial applications.
aminothiourea structure
aminothiourea structure
Product Name:aminothiourea
CAS No:79-19-6
MF:CH5N3S
MW:91.1354978084564
MDL:MFCD00007620
CID:34163
PubChem ID:2723789
Update Time:2025-10-31

aminothiourea Chemical and Physical Properties

Names and Identifiers

    • Thiosemicarbazide
    • 1-Aminothiourea
    • 1-Amino-2-Thiourea
    • 2-Thiosemicarbazide
    • 3-thio-semicarbazid
    • 2,3,5-Trichlorobenzeneboronic acid
    • 3-Thiosemicarbazide
    • Hydrazinecarbothioamide
    • TSC
    • 2-butyl-2-(2,4-dichlorophenyl)oxirane
    • N-Aminothiourea
    • EPX-125
    • TSZ
    • 氨基硫脲
    • aminothiourea
    • Thiocarbamylhydrazine
    • Semicarbazide, thio-
    • Isothiosemicarbazide
    • Thiocarbamoylhydrazine
    • Semicarbazide, 3-thio-
    • Aminothio-urea
    • RCRA waste number P116
    • Thiocarbamoyl hydrazide
    • Isothiosemicarbazide (VAN)
    • THIOSEMICARBAZINE
    • RCRA waste no. P116
    • CHEMB
    • CS-0008325
    • DTXSID9021346
    • EINECS 201-184-7
    • Thiosemicarbazide, 99%
    • STL194285
    • W-104264
    • C-H5-N3-S
    • Thiosemicarbazide 1-amino-2-thiourea
    • DTXCID301346
    • NCGC00256506-01
    • NCGC00258900-01
    • Thiosemicarbazide, p.a., 98%
    • (aminothioxomethyl)-hydrazine
    • FT-0657078
    • 1-AMINO-2-THIOUREA [HSDB]
    • BDBM50236982
    • 4-(t-Butyl)-2-EthoxyBenzoicAcid
    • aminohydrazinomethane-1-thione
    • NSC31792
    • Thiosemicarbazide, purum, >=98.0% (RT)
    • EN300-33914
    • aminoisothiourea
    • 1-azanylthiourea
    • WLN: ZMYZUS
    • Tox21_302983
    • F1908-0101
    • USAF EK-1275
    • Q16295007
    • AKOS000269047
    • MFCD00007620
    • CAS-79-19-6
    • T0221
    • AI3-16319
    • Thiosemicarbazide, 98%
    • THIOSEMICARBAZIDE [MI]
    • NSC-2213
    • Hidrazinecarbotioamida
    • 79-19-6
    • CCRIS 1416
    • NSC 2213; NSC 31792
    • HSDB 6050
    • H2NNHCSNH2
    • CHEMBL256250
    • NSC-31792
    • (aminothioxomethyl)hydrazine
    • NSC2213
    • thio-semicarbazide
    • CHEBI:49929
    • NSC 2213
    • CH5N3S
    • Thiosemicarbazide, puriss. p.a., 98%
    • NCGC00091884-01
    • AM20100785
    • NCGC00091884-02
    • SY001634
    • UNII-6056O8W6ET
    • Tox21_201348
    • 6056O8W6ET
    • LS-2185
    • HY-Y0032
    • A839613
    • STR00427
    • NS00004203
    • Semicarbazide, thio- (8CI)
    • Carbamothioic acid, hydrazide
    • Hydrazincarbothioamide
    • Hydrazinesulfinamide
    • NSC 31792
    • Thiasemicarbazide
    • A10741
    • 1Amino2thiourea
    • Semicarbazide, 3thio
    • DB-030119
    • 1Aminothiourea
    • Semicarbazide, thio
    • SEMICARBAZIDE,THIO-
    • SEMICARBIZIDE,3-THIO
    • 3thiosemicarbazide
    • N-AMINO THIOUREA
    • NAminothiourea
    • 2Thiosemicarbazide
    • MDL: MFCD00007620
    • Inchi: 1S/CH5N3S/c2-1(5)4-3/h3H2,(H3,2,4,5)
    • InChI Key: BRWIZMBXBAOCCF-UHFFFAOYSA-N
    • SMILES: S=C(NN)N
    • BRN: 506320

Computed Properties

  • Exact Mass: 91.02040
  • Monoisotopic Mass: 91.02041835 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 5
  • Rotatable Bond Count: 0
  • Complexity: 42.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.1
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: -1.2
  • Molecular Weight: 91.14
  • Topological Polar Surface Area: 96.2

Experimental Properties

  • Color/Form: White crystal or white crystalline powder
  • Density: 1.221 (estimate)
  • Melting Point: 180-183 °C (dec.) (lit.)
  • Boiling Point: 208.6°C at 760 mmHg
  • Flash Point: 80 °C
  • Refractive Index: 1.5800 (estimate)
  • PH: 5-7 (50g/l, H2O, 20℃)
  • Solubility: 0.11 M
  • Water Partition Coefficient: dissolution
  • Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
  • PSA: 96.16000
  • LogP: 0.48480
  • Odor: Odorless
  • Sensitiveness: Sensitive to air and light
  • Solubility: Soluble in water and ethanol
  • Merck: 9361
  • Vapor Pressure: 0.0087 mm Hg at 25 °C (est)

aminothiourea Security Information

  • Symbol: GHS06
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H300
  • Warning Statement: P264,P301+P310
  • Hazardous Material transportation number:UN 2811 6.1/PG 2
  • WGK Germany:3
  • Hazard Category Code: 28
  • Safety Instruction: S22-S26-S36/37-S45-S61-S28A
  • FLUKA BRAND F CODES:8-9-23
  • RTECS:VT4200000
  • Hazardous Material Identification: T+
  • HazardClass:6.1
  • PackingGroup:II
  • TSCA:Yes
  • Toxicity:LD50 orally in adult Norway rats: 13 mg/kg, Dieke, Proc. Soc. Exp. Biol. Med. 70, 688 (1949)
  • Storage Condition:Keep in dark place,Inert atmosphere,2-8°C(BD153988)
  • Packing Group:II
  • Risk Phrases:R28; R52/53
  • Hazard Level:6.1

aminothiourea Customs Data

  • HS CODE:29335995
  • Customs Data:

    China Customs Code:

    2930909059

    Overview:

    2930909059 Clethodim \Sulfodone\Methyl azine oxalate\Sulpirone, etc. [including benzenesulfonamide\Metalaxyl\Chlorthionyl oxalamide\Defoliation phosphorus].Regulatory conditions:S(Import and Export Pesticide Registration Certificate).VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    S.Import and Export Pesticide Registration Certificate

    Summary:

    HS:2930909059 hydrazinecarbothioamide VAT:17.0% Tax rebate rate:9.0% Supervision conditions:S MFN tariff:6.5% General tariff:30.0%

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aminothiourea Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrazine Solvents: Methanol ;  30 min, rt
Reference
An efficient synthesis of novel carbohydrate and thiosemicarbazone hybrid benzimidazole derivatives and their antimicrobial evaluation
Panchal, Shyamali N.; Vekariya, Rajesh H.; Patel, Kinjal D.; Prajapati, Shraddha M.; Rajani, Dhanji P.; et al, Indian Journal of Chemistry, 2016, (5), 604-612

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrazine sulfate
Reference
Synthesis, Bioactivity, and the Anion-Binding Property of 2-Sulfydryl-1,3,4-thiodiazole Derivatives
Shang, Xuefang; Li, Wanli; Wei, Xiaofang; Zhang, Huanle; Fu, Zhiyuan; et al, Heteroatom Chemistry, 2015, 26(2), 142-149

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrazine sulfate Solvents: Water
Reference
Thiosemicarbazide
, United States, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Cupric acetate Solvents: Ethanol ;  24 h, 80 °C
Reference
Fe3O4@Thiosemicarbazide-Cu(II): An efficient magnetically separable catalyst for greener synthesis of 1,2,3-triazoles using click reaction
Zond, Rutuja; Yadav, Archana; Yadav, Reshma; Valekar, Navanath; Pore, Santosh; et al, Journal of Organometallic Chemistry, 2024, 1004,

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  0 - 5 °C; 30 min, rt
Reference
Design, synthesis, and biological evaluations of (E)-2-(1-[2-mercapto-4-methyl-1-phenyl-1H-imidazol-5-yl]ethylidene)hydrazinecarbothioamide derivatives as antimicrobial agents
Daraji, Drashti G.; Rajani, Dhanji P.; Jayanthi, Sivaraman; Patel, Hitesh D., Journal of Heterocyclic Chemistry, 2022, 59(1), 178-193

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Isopropanol ;  1 h, rt
Reference
Discovery of macrozones, new antimicrobial thiosemicarbazone-based azithromycin conjugates: design, synthesis and in vitro biological evaluation
Grgicevic, Ivan; Mikulandra, Ivana; Bukvic, Mirjana; Banjanac, Mihailo; Radovanovic, Vedrana; et al, International Journal of Antimicrobial Agents, 2020, 56(5),

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ;  4 h, rt
1.2 Reagents: Hydrazine hydrate (1:1) ;  rt → 65 °C; 2 h, 65 °C
Reference
Synthesis, cytotoxicity, and in vivo antitumor activity study of parthenolide semicarbazones and thiosemicarbazones
Jia, Xinxin; Liu, Qi; Wang, Shiyi; Zeng, Binglin; Du, Guohua; et al, Bioorganic & Medicinal Chemistry, 2020, 28(13),

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrazine Solvents: Ethanol ;  12 h, rt
Reference
Potentiating-antibiotic activity and absorption, distribution, metabolism, excretion and toxicity properties (ADMET) analysis of synthetic thiadiazines against multi-drug resistant (MDR) strains
de Araujo, Ana Carolina Justino; Freitas, Priscilla Ramos; Araujo, Isaac Moura; Siqueira, Gustavo Miguel; de Oliveira Borges, Joao Arthur; et al, Fundamental & Clinical Pharmacology, 2024, 38(1), 84-98

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) ;  30 min, reflux; 30 min, cooled
Reference
In-vitro antibacterial, antifungal activity of some transition metal complexes of thiosemicarbazone Schiff base (HL) derived from N4-(7'-chloroquinolin-4'-ylamino)thiosemicarbazide
Melha, Khlood S. Abou, Journal of Enzyme Inhibition and Medicinal Chemistry, 2008, 23(4), 493-503

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrazine ,  Sulfur ;  rt → 15 °C; 1 h, 15 °C; 1 h, 15 °C; 4 h, 80 - 120 °C
Reference
Synthesis of hydrazinecarbothioamide from hydrocyanic acid
Wang, Feng; Chen, Jing, Jingxi Huagong Zhongjianti, 2004, 34(1), 42-43

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Water ;  130 °C
Reference
Synthesis and evaluation of novel thiazolidinedione derivatives for antibacterial activity
Nawale, Shital L.; Dhake, Avinash S., Pharma Chemica, 2012, 4(6), 2270-2277

Production Method 12

Reaction Conditions
1.1 Reagents: Hydrazine Solvents: Water
Reference
Hydrazine derivatives of the carbonic and thiocarbonic acids. III. Preparation of thiosemicarbazide
Scott, Earle S.; Zeller, E. E.; Audrieth, L. F., Journal of Organic Chemistry, 1954, 19, 749-52

Production Method 13

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Water ;  rt → 130 °C
Reference
Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents
Chavan, Harshal; Shirodkar, Prutha; Mogal, Rajendra; Amrutkar, Sunil, Indian Journal of Chemistry (2022-), 2022, 61(9), 994-998

Production Method 14

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  1 h, reflux
Reference
Synthesis, characterization, biological evaluation, and computational study of benzimidazole hybrid thiosemicarbazide derivatives
Acharya, Prachi T.; Bhavsar, Zeel A.; Jethava, Divya J.; Rajani, Dhanji P.; Pithawala, Edwin; et al, Journal of Heterocyclic Chemistry, 2022, 59(12), 2142-2164

Production Method 15

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  30 min, rt
Reference
Insight on a new indolinone derivative as an orally bioavailable lead compound against renal cell carcinoma
Fouad, Marwa A.; Zaki, Mayssoune Y.; Lotfy, Raghda A.; Mahmoud, Walaa R., Bioorganic Chemistry, 2021, 112,

Production Method 16

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Dichloromethane ;  2 h, rt
Reference
A novel 8-nitro quinoline-thiosemicarbazone analogues induces G1/S & G2/M phase cell cycle arrest and apoptosis through ROS mediated mitochondrial pathway
Shyamsivappan, Selvaraj; Vivek, Raju; Saravanan, Arjunan; Arasakumar, Thangaraj; Suresh, Thangaraj; et al, Bioorganic Chemistry, 2020, 97,

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Amadis Chemical Company Limited
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aminothiourea Spectrogram

GC-MS
GC-MS
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on aminothiourea

Comprehensive Overview of Aminothiourea (CAS No. 79-19-6): Properties, Applications, and Research Insights

Aminothiourea (CAS No. 79-19-6), also known as thiosemicarbazide, is a versatile organic compound with significant applications in chemical synthesis, pharmaceutical research, and material science. Its molecular structure, featuring both amino and thiourea functional groups, enables unique reactivity patterns that make it valuable for diverse industrial and academic purposes. This article delves into the physical and chemical properties of aminothiourea, its synthesis methods, and emerging trends in its utilization, addressing common queries from researchers and industry professionals.

The compound's chemical formula, CH5N3S, and molecular weight of 91.13 g/mol, contribute to its solubility in water and polar solvents, a feature often exploited in organic synthesis reactions. Recent studies highlight its role as a precursor for heterocyclic compounds, particularly in the development of bioactive molecules with potential therapeutic effects. Researchers frequently search for "aminothiourea derivatives" and "mechanism of action," reflecting growing interest in its pharmacological applications, such as antimicrobial or antioxidant properties.

In material science, aminothiourea has gained attention for its chelating ability, forming stable complexes with metal ions. This property is leveraged in "corrosion inhibition"—a trending topic in industrial chemistry—where it acts as an eco-friendly alternative to traditional inhibitors. Environmental concerns drive searches for "green corrosion inhibitors," positioning aminothiourea-based solutions as a sustainable option. Additionally, its role in polymer modification and cross-linking agents aligns with the demand for advanced materials in coatings and adhesives.

Analytical techniques like HPLC, NMR, and mass spectrometry are critical for characterizing aminothiourea purity and stability. Laboratories often inquire about "storage conditions for aminothiourea" (recommended: cool, dry, and away from light) or "compatibility with other reagents," emphasizing practical handling considerations. The compound's thermal decomposition profile, studied via TGA, is another area of interest for process optimization in large-scale production.

Emerging research explores aminothiourea in nanotechnology, particularly in synthesizing metal nanoparticles with controlled morphology. This intersects with the booming field of "nanomedicine," where users seek information on "nanocarrier functionalization." Furthermore, computational chemistry studies predict its molecular interactions, addressing queries about "QSAR modeling of thiourea derivatives"—a hot topic in drug discovery pipelines.

Regulatory and safety profiles of CAS No. 79-19-6 remain a frequent focus, with searches for "aminothiourea SDS" (Safety Data Sheet) and "ecotoxicology data." While not classified as hazardous under standard conditions, proper personal protective equipment (PPE) such as gloves and goggles is advised during handling. The compound's biodegradability and environmental fate are increasingly scrutinized, reflecting global shifts toward greener chemistry practices.

In conclusion, aminothiourea (CAS No. 79-19-6) exemplifies how fundamental chemicals adapt to cutting-edge scientific demands. From pharmaceutical intermediates to advanced material components, its multifaceted utility continues to inspire innovation. As AI-driven research accelerates, integrating predictive analytics with experimental data will further unlock its potential, answering tomorrow's questions about this remarkably adaptable molecule.

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Amadis Chemical Company Limited
(CAS:79-19-6)aminothiourea
A1203924
Purity:99%
Quantity:2.5kg
Price ($):280.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:79-19-6)thiosemicarbazide
LE1348;LE17032
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